Glycyl-DL-threonine dihydrate

Description

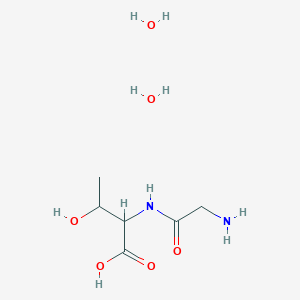

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDXCPYYJSKNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Preparative Methodologies for Glycyl Dl Threonine Dihydrate

Strategies for Dipeptide Synthesis

The construction of the peptide backbone can be achieved in either a homogeneous solution or on a solid polymer support. The choice of strategy is often dictated by the scale of the synthesis, the complexity of the peptide, and the desired purity of the final product. neulandlabs.com

Solution-phase peptide synthesis (SPPS), also known as liquid-phase synthesis, is the traditional method for creating peptide bonds. neulandlabs.comcreative-peptides.com In this approach, the protected amino acid precursors are reacted together in a suitable organic solvent. creative-peptides.com The process involves the selective protection of reactive functional groups (the amino group of one amino acid and the carboxyl group of the other) to prevent unwanted side reactions. creative-peptides.com After the coupling reaction, the product must be isolated and purified from the reaction mixture, often through techniques like extraction or crystallization, before proceeding to the next step (e.g., deprotection for further chain elongation). creative-peptides.comacs.org

While this method is highly scalable and can be more cost-effective for large-quantity production, it can be labor-intensive and time-consuming due to the necessary purification steps after each reaction. neulandlabs.comcreative-peptides.com For a simple dipeptide like Glycyl-DL-threonine, a common strategy would involve protecting the amino group of glycine (B1666218) (e.g., with a Boc or Z group) and the carboxyl group of DL-threonine (e.g., as a methyl or ethyl ester), followed by a coupling reaction facilitated by an activating agent.

Table 1: Comparison of Peptide Synthesis Strategies

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

|---|---|---|

| Principle | Reactions occur in a homogeneous solution. creative-peptides.com | Peptide is built on an insoluble polymer resin. csic.es |

| Scalability | Highly scalable for large quantities. neulandlabs.com | Typically better for smaller, research-scale quantities. |

| Purification | Requires purification (e.g., crystallization, chromatography) after each step. creative-peptides.com | Excess reagents and by-products are removed by simple washing and filtration. google.com |

| Automation | Difficult to automate. | Easily automated. vapourtec.com |

| Yield | Can have higher cumulative losses with longer peptides due to multiple purification steps. creative-peptides.com | Yields can decrease with longer peptides due to aggregation and incomplete reactions. neulandlabs.com |

| Time | Generally more time-consuming for multi-step synthesis. creative-peptides.com | Faster for synthesizing long peptides due to simplified cycles. csic.es |

Challenges in SPPS include potential peptide aggregation on the resin, which can hinder reaction kinetics and lead to incomplete reactions and lower yields. mblintl.comsigmaaldrich.com The physical properties of the resin, such as its swelling capacity in different solvents, are crucial for synthetic success. csic.essigmaaldrich.com For a threonine-containing peptide, the choice of protecting groups for the side-chain hydroxyl group is also a key consideration to prevent side reactions. While SPPS is highly efficient for producing long peptides, its primary challenge is ensuring the complete reaction at every step, as the separation of closely related impurities from the final product after cleavage from the resin can be difficult. neulandlabs.com

Precursor Amino Acid Synthesis and Stereochemical Control (e.g., DL-Threonine)

Threonine possesses two chiral centers, meaning it can exist as four different stereoisomers. chemicalbook.com The term DL-threonine refers to a racemic mixture of D-threonine and L-threonine (B559522). The synthesis of this precursor is a critical first step. Industrial production of D-threonine is not as established as the fermentation routes for L-threonine, making chemical synthesis a key method for obtaining the DL-racemate. chemicalbook.comchemicalbook.com

One established chemical route to DL-threonine involves using glycine as a starting material. Glycine is reacted with a divalent copper ion to form a glycine copper complex, which then reacts with acetaldehyde. google.com This reaction produces a mixture of threonine copper complex isomers. Due to differences in solubility, the DL-threonine to DL-allothreonine ratio is typically around 3:1 to 4:1. google.com The desired DL-threonine can then be isolated. Another method involves the hydrogenation of α-acetamidoacetoacetamide derivatives using catalysts like Raney cobalt, which yields a mixture rich in DL-threonine. google.com A useful laboratory-scale synthesis involves the reaction of α-isocyanoacetic acid amides with acetaldehyde, which, after hydrolysis, yields DL-threonine. tandfonline.com The stereochemical complexity of threonine makes stereoselective synthesis challenging, often resulting in mixtures of diastereomers (threonine and allothreonine) that must be separated. chemicalbook.comchemicalbook.com

Optimization of Peptide Bond Formation Conditions

The core of the synthesis is the formation of the peptide bond between glycine and DL-threonine. This is a thermodynamically unfavorable dehydration-condensation reaction that requires activation of the carboxyl group to proceed efficiently under mild conditions. bionity.comnih.gov

Peptide bond formation is fundamentally a dehydration reaction. wikipedia.org To facilitate this, the carboxylic acid group of the N-protected glycine is typically activated.

Non-Catalytic Methods: This is the most common approach in standard peptide synthesis. It involves using stoichiometric amounts of a coupling agent (activator) to convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acyl halide. nih.govmdpi.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or aminium/uronium salts like HBTU and HATU. sigmaaldrich.comnih.gov These reagents promote the condensation reaction by facilitating the removal of water. libretexts.org

Catalytic Methods: Research has focused on developing catalytic methods for direct amide bond formation to improve atom economy and reduce waste. rsc.org Organoboron catalysts, such as arylboronic acids and gem-diboronic acids, have been shown to catalyze the dehydrative condensation of α-amino acids with suppressed epimerization. rsc.orgacs.org Enzymes, such as α-chymotrypsin, can also be used to catalyze peptide synthesis under specific conditions, often offering high stereoselectivity. nih.gov Additionally, l-threonine transaldolases (TTAs) are enzymes that can catalyze the formation of β-hydroxy amino acids. nih.govnih.govresearchgate.net

Table 2: Selected Reagents for Peptide Bond Formation

| Reagent Class | Example(s) | Role/Mechanism |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Activates carboxyl group to form a reactive O-acylisourea intermediate. nih.gov |

| Aminium/Uronium Salts | HBTU, HATU | Forms active esters (e.g., with HOBt or HOAt) that readily react with the amine component. nih.govnih.gov |

| Phosphonium Salts | PyBOP | Similar to aminium salts, forms a reactive phosphonium ester intermediate. sigmaaldrich.com |

| Organoboron Catalysts | Arylboronic acids, gem-diboronic acids | Catalyze direct dehydrative condensation, often with reduced epimerization. rsc.orgacs.org |

| Enzymes | α-Chymotrypsin, Threonine Aldolases | Provide biocatalytic routes with high stereoselectivity under specific conditions. nih.govresearchgate.net |

A significant challenge in synthesizing peptides containing threonine is the control of stereochemistry, particularly the risk of epimerization at the α-carbon. researchgate.net Epimerization is the change in configuration at one of several chiral centers in a molecule, which can alter the peptide's structure and biological activity. nih.govresearchgate.net

Studies have shown that threonine derivatives are generally less prone to epimerization during peptide coupling compared to their serine counterparts. nih.govacs.org For example, when coupling glycosylated amino acids, serine derivatives can lead to substantial epimerization (up to 80% of the unnatural epimer), whereas threonine derivatives produce negligible amounts. nih.govnih.gov Under forcing reaction conditions, threonine derivatives tend to undergo β-elimination as a side reaction rather than epimerization. acs.org The difference in reactivity is attributed to distinct conformational preferences of the reactive intermediates. nih.gov The presence of the methyl group on the β-carbon of threonine appears to sterically disfavor the formation of the planar intermediate required for epimerization. Even so, the choice of coupling reagents and base is critical. The use of milder bases like 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to significantly reduce both epimerization and β-elimination side reactions in challenging couplings. nih.govnih.gov

Green Chemistry Principles in Dipeptide Synthesis

The application of green chemistry principles to peptide synthesis is a growing area of research, driven by the need to reduce the environmental impact of these processes. google.com Traditional peptide synthesis methods often rely on hazardous solvents and reagents, generating significant chemical waste. nih.gov The pursuit of more sustainable synthetic routes has led to the development of several greener alternatives.

One of the primary focuses of green peptide chemistry is the replacement of conventional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign options. researchgate.net Water is an ideal green solvent due to its non-toxic and non-flammable nature, though its use can be limited by the poor solubility of some reactants. mdpi.com Other green solvents that have been explored for peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are significantly less toxic than their traditional counterparts. nih.gov The use of greener solvent alternatives not only reduces hazardous waste but can also improve the safety profile of the synthesis process. researchgate.net

Enzymatic synthesis represents another key strategy in green peptide chemistry. google.com Biocatalysis, utilizing enzymes such as proteases or engineered ligases, offers several advantages over traditional chemical synthesis. mdpi.com These reactions are typically performed in aqueous solutions under mild conditions, reducing energy consumption and the need for protecting groups. mdpi.com For the synthesis of molecules containing threonine, threonine aldolases are of particular interest as they can catalyze the formation of β-hydroxy-α-amino acids. nih.govresearchgate.net The use of enzymes can lead to high selectivity and yield, minimizing the formation of by-products. google.com

Solid-phase peptide synthesis (SPPS) itself can be considered a greener technique compared to classical solution-phase methods as it simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration, thus reducing solvent usage during this stage. scispace.comresearchgate.net Further greening of SPPS can be achieved by using recyclable supports and reagents. nih.gov

Interactive Data Tables

Table 1: Representative Conditions for Solid-Phase Synthesis of a Dipeptide

| Parameter | Condition | Rationale/Significance |

| Resin | 2-Chlorotrityl chloride resin | Allows for mild cleavage conditions, preserving sensitive functional groups. |

| First Amino Acid Attachment | Fmoc-DL-Threonine | The C-terminal amino acid is first attached to the solid support. |

| Solvent for Loading | Dichloromethane (DCM) / N,N-Diisopropylethylamine (DIPEA) | DIPEA acts as a non-nucleophilic base to facilitate the attachment. |

| Deprotection of Fmoc Group | 20% Piperidine in DMF | Removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus. |

| Coupling of Second Amino Acid | Fmoc-Glycine | The next amino acid in the sequence is added. |

| Coupling Reagents | HBTU/HOBt in DMF | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and Hydroxybenzotriazole (HOBt) are common activating agents for peptide bond formation. nih.gov |

| Cleavage from Resin | Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water | Cleaves the completed dipeptide from the resin and removes side-chain protecting groups. TIS acts as a scavenger. nih.gov |

| Purification | Preparative RP-HPLC | Reverse-phase high-performance liquid chromatography is used to purify the crude peptide. nih.gov |

Table 2: Potential Enzymatic Synthesis of Glycyl-DL-Threonine

| Parameter | Condition | Rationale/Significance |

| Enzyme | A specific ligase or a protease in reverse | Can catalyze the formation of the peptide bond between glycine and DL-threonine. |

| Substrates | Glycine derivative (e.g., Glycine methyl ester), DL-Threonine | The activated glycine derivative serves as the acyl donor. |

| Solvent | Aqueous buffer (e.g., phosphate (B84403) buffer) | Enzymatic reactions are typically carried out in water-based media, which is environmentally friendly. mdpi.com |

| pH | Neutral to slightly alkaline (e.g., pH 7-8) | Optimal pH for the activity of many ligases and proteases. |

| Temperature | 25-40 °C | Mild reaction temperatures reduce energy consumption. |

| Product Isolation | Crystallization | The dipeptide product can be isolated by crystallization from the aqueous solution, potentially forming the dihydrate. |

Advanced Structural Characterization of Glycyl Dl Threonine Dihydrate

Solid-State Structural Elucidation

The precise determination of the crystal structure provides foundational data for understanding the molecule's conformation, its interactions with neighboring molecules, and the role of solvent molecules in stabilizing the crystal lattice.

High-resolution single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. In the case of Glycyl-L-threonine dihydrate, diffraction data was collected at a low temperature of 110 K to minimize thermal vibrations, allowing for a more accurate determination of atomic positions and electron density. nih.gov The use of synchrotron radiation and a CCD area detector can further enhance the quality and resolution of the diffraction data, providing a highly detailed view of the crystal structure. researchgate.netdiamond.ac.uk

The crystal data for Glycyl-L-threonine dihydrate reveals an orthorhombic crystal system with the space group P2(1)2(1)2(1). nih.gov This information, combined with the unit cell dimensions, provides the fundamental framework of the crystal lattice.

Table 1: Crystallographic Data for Glycyl-L-threonine Dihydrate

| Parameter | Value |

| Molecular Formula | C6H12N2O4·2H2O |

| Molecular Weight | 212.2 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a | 9.572 (3) Å |

| b | 10.039 (3) Å |

| c | 10.548 (2) Å |

| V | 1013.6 (4) ų |

| Z | 4 |

| Temperature | 110 K |

| Radiation | Mo Kα (λ = 0.7107 Å) |

| Data sourced from Benabicha et al. (2000) nih.gov |

While standard X-ray diffraction provides the positions of atomic nuclei, a more detailed analysis of the diffraction data can reveal the distribution of electrons within the molecule. This electron density distribution is key to understanding chemical bonding and intermolecular interactions.

To analyze the experimental electron density, a "rigid pseudoatom" model is often employed. nih.govresearchgate.netresearchgate.net This model, developed by Hansen and Coppens, refines the spherical atom model by adding multipolar functions to describe the aspherical nature of the electron density that results from chemical bonding and lone pairs. researchgate.netresearchgate.net The refinement is carried out against the observed high-resolution X-ray diffraction data, in the case of Glycyl-L-threonine dihydrate, 5417 observed reflections were used. nih.gov This multipolar refinement provides a more accurate and detailed picture of the electron distribution throughout the molecule. nih.govacs.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density distribution. amercrystalassn.orgwiley-vch.de This approach identifies critical points (CPs) in the electron density, which are points where the gradient of the density is zero. aaai.orguni-bayreuth.de These CPs are classified based on the curvature of the electron density at that point and provide valuable information about the nature of chemical bonds and intermolecular interactions. acs.orgrsc.org

The Laplacian of the electron density, ∇²ρ(r), is another important tool in this analysis. It reveals regions of electron concentration (where ∇²ρ(r) < 0) and electron depletion (where ∇²ρ(r) > 0). wiley-vch.de For instance, the analysis of the peptide bond in Glycyl-L-threonine dihydrate reveals topological properties consistent with other peptide structures. diamond.ac.ukresearchgate.net The values of the electron density (ρ) and its Laplacian at the bond critical points provide a quantitative measure of the bond strength and character. rsc.org

Table 2: Topological Properties of Selected Bonds in Glycyl-L-Threonine Dihydrate

| Bond | ρ(r) (e Å⁻³) | ∇²ρ(r) (e Å⁻⁵) |

| Peptide C-N | Data not available | Data not available |

| C=O | Data not available | Data not available |

| O-H (Threonine) | Data not available | -34.9 |

| The Laplacian value for the O3-H3 bond is noted to be the highest for all bonds in the structure. researchgate.net |

The crystal structure of Glycyl-DL-threonine dihydrate is stabilized by an extensive network of hydrogen bonds. nih.govnih.gov These interactions involve the amino and carboxyl groups of the dipeptide, the hydroxyl group of the threonine residue, and the water molecules of hydration. nih.gov The water molecules play a crucial role in linking the dipeptide molecules, often acting as primary donors to the main-chain carboxylate groups. nih.govucl.ac.uk

The specific values of these torsion angles for this compound in the crystalline state reveal its preferred conformation. researchgate.netresearchgate.net This conformation is a result of the interplay between intramolecular forces and the intermolecular interactions within the crystal lattice.

Table 3: Selected Torsion Angles for Glycyl-L-Threonine

| Torsion Angle | Definition | Value (°) |

| φ (phi) | C'-N-Cα-C' | Data not available |

| ψ (psi) | N-Cα-C'-N | Data not available |

| ω (omega) | Cα-C'-N-Cα | Data not available |

| Specific torsion angle values for this compound were not available in the provided search results. researchgate.net |

Influence of Hydration on Crystal Structure and Stability

The hydration layers are stabilized by hydrogen bonds with lengths typically in the range of 1.8–2.1 Å for O–H···O interactions. vulcanchem.com This robust network of hydrogen bonds involving the water molecules contributes significantly to the stability of the crystal packing. vulcanchem.com Thermal analysis studies, such as thermogravimetric analysis (TGA), have shown that the dehydration of dipeptide hydrates generally occurs at temperatures below 120°C. bac-lac.gc.ca This initial mass loss corresponds to the removal of water of hydration, after which further heating leads to the chemical decomposition of the anhydrous dipeptide. bac-lac.gc.ca

Interestingly, a general observation for a series of dipeptides is that a higher degree of hydration can correlate with a lower temperature of chemical decomposition following dehydration. bac-lac.gc.ca This suggests that the manner in which water is integrated into the crystal structure can influence the thermal stability of the anhydrous form. The intricate network of hydrogen bonds, while stabilizing the hydrated crystal, may lead to a less stable anhydrous structure upon water removal. bac-lac.gc.ca The stability of the crystal is also influenced by the strength of the hydration effect. rsc.org

Lattice Parameter and Cell Volume Investigations

X-ray diffraction studies have provided precise measurements of the unit cell dimensions of this compound. For the closely related Glycyl-L-threonine dihydrate, a study conducted at 110 K reported an orthorhombic crystal system with the space group P2(1)2(1)2(1). nih.gov

The lattice parameters were determined to be:

a = 9.572 (3) Å

b = 10.039 (3) Å

c = 10.548 (2) Å nih.gov

These parameters result in a unit cell volume (V) of 1013.6 (4) ų. nih.gov The unit cell contains four molecules (Z = 4). nih.gov Such detailed crystallographic data is fundamental for understanding the spatial arrangement of the molecules within the crystal and for computational modeling of its properties.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | 9.572 (3) |

| b (Å) | 10.039 (3) |

| c (Å) | 10.548 (2) |

| Volume (ų) | 1013.6 (4) |

| Z | 4 |

| Crystal data for Glycyl-L-threonine dihydrate at 110 K. nih.gov |

Spectroscopic Investigations for Structural Insights

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers a powerful non-destructive means to probe the bonding environments and intermolecular forces within this compound.

FTIR and Raman spectra of related amino acids and peptides reveal characteristic vibrational modes. For instance, in L-threonine (B559522), specific absorption bands are observed for C-H (2960-3170 cm⁻¹), N-H (2714-2874 cm⁻¹), and C=O (1637-1410 cm⁻¹) functional groups. researchgate.net The torsion and bending vibrations of the NH₃⁺ group in pure L-threonine crystal are seen at 444 cm⁻¹ and 1547 cm⁻¹ in the Raman spectrum, respectively. researchgate.net The rocking and bending vibrations of the COO⁻ group are assigned to peaks at 564 cm⁻¹ and 703 cm⁻¹, respectively. researchgate.net

In studies of dipeptides, the formation of the peptide bond introduces characteristic changes in the vibrational spectra. researchgate.net The analysis of these spectra provides detailed information about the hydrogen-bonding network, as the frequencies and intensities of the stretching and bending modes of the functional groups involved (such as N-H, O-H, and C=O) are sensitive to their participation in hydrogen bonds. bac-lac.gc.caresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of molecules in solution. For dipeptides like Glycyl-DL-threonine, ¹H and ¹³C NMR studies provide detailed information about the conformational preferences of the molecule.

¹H NMR spectra can reveal the conformation-dependent geminal and vicinal coupling constants, which can be used to deduce the dominant conformations in solution. researchgate.net For instance, studies on cyclic dipeptides have shown how these coupling constants can determine the side-chain orientation and the puckering of the peptide ring. researchgate.net While specific data for the solution-state conformation of this compound is not detailed in the provided context, general principles of peptide NMR suggest that the analysis of chemical shifts and coupling constants would elucidate the torsional angles of the peptide backbone and the rotameric populations of the threonine side chain. nih.govd-nb.info ¹H and ¹³C NMR spectral data for Glycyl-DL-threonine are available in chemical databases. chemicalbook.comchemicalbook.com

Advanced Spectroscopic Signatures for Molecular Architecture

Advanced spectroscopic techniques provide deeper insights into the electronic structure and molecular architecture of peptides. Techniques like inner-shell excitation spectroscopy can identify spectral features characteristic of the peptide bond. researchgate.net For example, the formation of a peptide bond leads to a noticeable broadening and a shift of approximately 0.3 eV in the C 1s → πCO peak and the appearance of a new pre-edge feature in the N 1s spectrum, corresponding to 1s → πamide transitions. researchgate.net

Furthermore, experimental charge density analysis using high-resolution X-ray diffraction data allows for the topological analysis of the electron density, providing a quantitative description of the covalent bonds and intermolecular interactions, including the peptide bond. researchgate.netuni-hamburg.de This method has been applied to Glycyl-L-threonine dihydrate, offering a detailed picture of the electronic properties and electrostatic potential around the molecule, which are crucial for understanding its molecular recognition and interaction patterns. nih.goviucr.org

Computational and Theoretical Investigations of Glycyl Dl Threonine Dihydrate

Quantum Chemical Studies

Quantum chemical methods offer a powerful lens through which to examine the intrinsic properties of Glycyl-DL-threonine dihydrate at the molecular level. These ab initio and density functional theory calculations provide a detailed picture of the molecule's geometry, electron distribution, and the energetics of its formation.

Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations for Isolated Molecules

Hartree-Fock (HF) and Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure and geometry of Glycyl-DL-threonine. The HF method, a foundational ab initio approach, provides a good first approximation of the molecular orbitals. However, for more accurate descriptions, DFT methods that incorporate electron correlation are often employed. ntnu.noubc.ca

In a notable study, the topology of the experimental charge density of glycyl-L-threonine dihydrate was compared with that derived from Hartree-Fock calculations for the isolated molecule. nih.gov This comparison revealed both consistencies and discrepancies, with the differences being attributed to the effects of the crystal field in the solid state. nih.gov DFT calculations, on the other hand, are widely used to investigate a range of molecular properties, including vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net For instance, DFT has been successfully used to model the electronic structure of biomolecules, providing authentic and reliable results. scirp.org

| Computational Method | Key Application for this compound | Reference |

| Hartree-Fock (HF) | Comparison with experimental charge density to assess crystal field effects. | nih.gov |

| Density Functional Theory (DFT) | Analysis of electronic structure, molecular geometry, and vibrational frequencies. | researchgate.netscirp.org |

Electron Density Topology and Bonding Analysis (e.g., Bader's Partitioning)

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density and characterizing the nature of chemical bonds. In the context of this compound, topological analysis of the experimental electron density has been performed to locate the critical points of the electron density and the Laplacian of the electron density. nih.gov

This analysis allows for a quantitative description of the covalent and hydrogen bonds within the molecule. nih.gov Key findings from such studies on dipeptides include the observation that the topological indices of the peptide bond are comparable to those of the corresponding bonds in the constituent amino acids. nih.gov This suggests a degree of transferability of the electronic properties of atoms and functional groups when defined by Bader's partitioning. nih.gov

| Topological Parameter | Significance in this compound | Reference |

| Bond Critical Point (BCP) | Indicates the presence and characterizes the nature of a chemical bond (covalent or hydrogen bond). | nih.gov |

| Laplacian of Electron Density | Reveals regions of electron concentration and depletion, crucial for understanding chemical reactivity. | nih.gov |

Energetics and Reaction Mechanisms of Peptide Bond Formation (Activation Energy, Reaction Energy)

The formation of the peptide bond between glycine (B1666218) and threonine is a condensation reaction that is thermodynamically unfavorable in aqueous solution without a catalyst. nih.govresearchgate.net Quantum chemical calculations have been employed to investigate the energetics of this reaction, including the activation energy (ΔE#) and the reaction energy (ΔE). scirp.org

For the uncatalyzed reaction between two glycine molecules in the gas phase, a high free energy barrier of 41.8 kcal/mol has been calculated. nih.gov The reaction itself is slightly exergonic, with a reaction free energy of -3.5 kcal/mol. nih.gov The presence of a catalyst, such as a ribosome or other condensing agents, significantly lowers the activation energy, making the reaction feasible under biological conditions. scirp.orgnih.gov It is important to note that peptide bond formation is an endergonic process, meaning it requires an input of energy to proceed, which in biological systems is often supplied by ATP hydrolysis. reddit.com

| Reaction Parameter | Description | Significance | Reference |

| Activation Energy (ΔE#) | The minimum energy required for the peptide bond formation to occur. | A high activation energy indicates a slow reaction rate. | scirp.orgnih.gov |

| Reaction Energy (ΔE) | The net change in energy during the peptide bond formation. | A negative value (exothermic/exergonic) indicates a thermodynamically favorable reaction. | scirp.orgnih.gov |

Influence of R-Groups on Peptide Bond Formation Propensity

The side chains (R-groups) of amino acids can influence the propensity of peptide bond formation through their inductive and spatial effects. scirp.org Quantum-chemical models have been developed to quantitatively describe this influence. scirp.org

Studies have shown that the propensity for peptide bond formation increases with:

A decrease in the bond orders of the C=O and N-H groups involved in the reaction. scirp.org

An increase in the bond orders of the O-H and C-N groups. scirp.org

A lower activation energy (ΔE#). scirp.org

A more exothermic reaction (negative ΔE). scirp.org

The specific R-group of threonine, with its hydroxyl group, can participate in hydrogen bonding and exert steric effects that modulate the reaction energetics compared to an amino acid with a non-polar R-group like alanine.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the dynamic behavior of this compound over time. These simulations can reveal the accessible conformations of the molecule and the energetic landscape that governs its motions.

Exploration of Conformational Space and Free-Energy Landscapes

This compound possesses significant conformational flexibility due to the rotation around several single bonds in its backbone and side chain. Molecular dynamics simulations can be used to explore this vast conformational space and to construct a free-energy landscape. cam.ac.ukfrontiersin.org

The free-energy landscape is a multi-dimensional surface that represents the free energy of the system as a function of its conformational coordinates. researchgate.net The valleys on this landscape correspond to stable or metastable conformational states, while the hills represent the energy barriers between these states. nih.gov By analyzing the trajectories from MD simulations, it is possible to identify the most populated conformations and the pathways for conformational transitions. nih.govrsc.org For a molecule like Glycyl-DL-threonine, the conformational landscape will be influenced by factors such as intramolecular hydrogen bonding and interactions with surrounding water molecules in the dihydrate crystal.

| Computational Technique | Information Gained for this compound | Reference |

| Molecular Dynamics (MD) Simulation | Time-evolution of atomic positions, revealing dynamic behavior and conformational changes. | nih.govrsc.org |

| Free-Energy Landscape Analysis | Identification of stable and metastable conformations and the energy barriers between them. | cam.ac.ukfrontiersin.orgresearchgate.net |

Ramachandran Plot Analysis

A fundamental tool for understanding the conformational possibilities of a peptide backbone is the Ramachandran plot, which visualizes the sterically allowed regions for the dihedral angles phi (φ) and psi (ψ) of amino acid residues. For the dipeptide Glycyl-DL-threonine, a Ramachandran plot would exhibit unique features arising from its constituent amino acids.

The glycine residue, lacking a Cβ atom, possesses significantly greater conformational freedom compared to other amino acids. This results in a much larger allowed area on its Ramachandran plot, including regions that are typically disallowed for other amino acids. In contrast, the threonine residue, with its bulky side chain containing a Cβ atom, experiences more steric hindrance, leading to more restricted φ and ψ angle combinations.

Therefore, a theoretical Ramachandran plot for Glycyl-DL-threonine would be a composite of these characteristics. The plot for the glycine residue would show broad permissible regions, while the plot for the threonine residue would display more confined, yet well-defined, areas corresponding to common secondary structures like α-helices and β-sheets. Computational analysis allows for the generation of these plots by calculating the potential energy of the molecule as a function of the φ and ψ angles, revealing the low-energy, and thus most probable, conformations.

| Secondary Structure | Typical Glycine (φ, ψ) Region | Typical Threonine (φ, ψ) Region |

|---|---|---|

| Right-handed α-helix | (-80°, -40°) | (-60°, -40°) |

| β-sheet | (-140°, +135°) | (-120°, +120°) |

| Left-handed α-helix | (+80°, +40°) | (+60°, +40°) |

| Extended Conformation | (±180°, ±180°) | (Not typically stable) |

Kinetic Aspects of Conformational Rearrangements

Beyond identifying stable conformations, computational methods can elucidate the kinetic aspects of how this compound transitions between these different spatial arrangements. Conformational rearrangements are not instantaneous; they involve overcoming energy barriers. The rates of these transitions are crucial for understanding the molecule's dynamic behavior.

Computational techniques, such as molecular dynamics (MD) simulations and transition state theory, are employed to study these kinetics. By simulating the molecule's movement over time, researchers can map out the energy landscape that governs its conformational changes. cityu.edu.hk This allows for the calculation of activation energies—the energy required to move from one stable conformation (an energy minimum) to another through a higher-energy transition state.

For Glycyl-DL-threonine, this analysis would reveal the timescales of various motions. For example, the rotation around the peptide bond is a high-energy process and thus slow, while rotations of the side chains are typically much faster. Understanding these kinetics is essential for a complete picture of the molecule's flexibility and how it might interact with its environment. The study of unfolding kinetics, for instance, can be investigated through computational approaches that analyze the effects of mutations or other changes on the stability and transition pathways of a peptide. cityu.edu.hk

Intermolecular Interactions and Binding Free Energy Computations

The function and stability of this compound are dictated by a network of intermolecular interactions. These include hydrogen bonds, van der Waals forces, and electrostatic interactions. In the dihydrate solid form, water molecules act as bridges, forming hydrogen bonds with the carboxyl and amino groups of the dipeptide, as well as the hydroxyl group of the threonine side chain.

Computational chemistry provides powerful tools to quantify these interactions. Methods like Density Functional Theory (DFT) can be used to analyze the electronic structure and pinpoint favorable interaction sites. researchgate.net Molecular dynamics (MD) simulations can be used to calculate the binding free energy between the dipeptide and other molecules, such as solvent molecules or a potential binding partner. nih.gov

These computations are crucial for understanding the molecule's behavior in a larger system. For example, calculating the free energy of solvation helps to explain the molecule's solubility in different solvents. By simulating the interaction of Glycyl-DL-threonine with other molecules, researchers can predict binding affinities and understand the thermodynamic forces driving complex formation. These simulations often involve explicitly modeling solvent molecules to accurately capture the role of transient hydrogen bonding and steric constraints in these interactions. nih.gov

Advanced Computational Methods for Complex Systems (e.g., Deep Eutectic Solvents, Cluster Stability)

The study of Glycyl-DL-threonine extends to more complex environments, where advanced computational methods are essential. One such area is the investigation of its behavior in Deep Eutectic Solvents (DES). DES are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a liquid with a melting point significantly lower than its individual components. nih.gov Amino acids, including threonine and glycine, are of great interest as components of natural and biocompatible DES. rsc.orgmdpi.com

Molecular dynamics simulations are a key tool for understanding these complex mixtures at a molecular level. nih.gov By simulating the interactions between the dipeptide and the DES components, researchers can study:

Solvation and Stability: How the dipeptide is solvated within the unique hydrogen-bonding network of the DES.

Cluster Formation: The tendency of DES components and the solute to form stable or transient clusters, and how this affects the properties of the solvent. rsc.org

Transport Properties: How the dipeptide diffuses within the viscous DES environment. rsc.org

These computational studies, often combining experimental data with molecular modeling, are crucial for designing novel solvent systems for specific applications in biotechnology and green chemistry. rsc.orgnih.gov For instance, simulations can help screen for the best DES composition to maximize the solubility and stability of a biomolecule like Glycyl-DL-threonine.

| Potential DES Component | Role | Example Partner | Potential Application |

|---|---|---|---|

| L-Threonine (B559522) | Hydrogen Bond Acceptor (HBA) | Glycerol (HBD) rsc.org | Biocompatible solvent |

| Glycine | Hydrogen Bond Donor/Acceptor | Choline Chloride (HBA) | Extraction of natural products nih.gov |

| Choline Chloride | Hydrogen Bond Acceptor (HBA) | Carboxylic Acids (HBD) | Alternative to organic solvents nih.gov |

| Glycerol | Hydrogen Bond Donor (HBD) | L-Threonine (HBA) rsc.org | Green reaction medium |

Solution State Behavior and Intermolecular Interactions of Glycyl Dl Threonine Dihydrate

Thermodynamic Characterization in Aqueous Solutions

The thermodynamic properties of Glycyl-DL-threonine in water define its stability and reactivity. These are determined through precise potentiometric and calorimetric measurements.

Like other amino acids and peptides, Glycyl-DL-threonine exists in different ionic forms in aqueous solution depending on the pH. These forms are in equilibrium, governed by the dissociation of the carboxylic acid group (-COOH) and the protonation of the amino group (-NH2). The equilibria can be represented as:

H₂L⁺ ⇌ HL⁺ + H⁺ (Dissociation of the carboxyl group)

HL⁺ ⇌ L⁻ + H⁺ (Dissociation of the amino group)

The acid-base equilibrium constants for Glycyl-DL-threonine have been determined through potentiometric titration. researchgate.netresearchgate.net These constants, expressed as pK°, are fundamental to understanding the peptide's charge state at a given pH. researchgate.net A study by Gridchin investigated the protolytic equilibria in aqueous solutions of several glycyl dipeptides, including Glycyl-DL-threonine. researchgate.netlookchem.com

Table 1: Standard Dissociation Constants (pK°) of Glycyl-DL-threonine in Aqueous Solution Data sourced from Gridchin, 2016. researchgate.net

| Dissociation Process | pK° |

| Carboxyl Group (pK₁°) | 3.25 ± 0.04 |

| Amino Group (pK₂°) | 8.35 ± 0.04 |

This table is interactive. Click on the headers to sort.

The standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissociation provide a complete thermodynamic profile of the protolytic equilibria. These parameters are calculated from the dissociation constants and direct calorimetric measurements of the heat effects of dissociation. researchgate.net The enthalpy change indicates whether the dissociation is exothermic or endothermic, while the entropy change reflects the change in disorder of the system upon ion formation. researchgate.net

Table 2: Standard Thermodynamic Characteristics of Dissociation for Glycyl-DL-threonine in Aqueous Solution at 298.15 K Data sourced from Gridchin, 2016. researchgate.net

| Dissociation Process | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Carboxyl Group | 18.55 ± 0.23 | 2.16 ± 0.25 | -55.0 ± 1.2 |

| Amino Group | 47.65 ± 0.23 | 47.72 ± 0.35 | 0.2 ± 1.2 |

This table is interactive. Explore the thermodynamic data for each dissociation step.

Partial molar properties, such as volume (V₂⁰) and heat capacity (Cₚ,₂⁰) at infinite dilution, offer insights into solute-solvent interactions. cdnsciencepub.com The partial molar volume is related to the intrinsic volume of the solute and the volume change associated with its hydration. niscpr.res.in The partial molar heat capacity is sensitive to the nature and extent of hydration, particularly the structuring or destructuring effect of the solute on the surrounding water molecules. nih.gov Research has been conducted to determine these properties for various dipeptides, including Glycyl-DL-threonine, to estimate the contributions of their constituent amino acid side chains. researchgate.net

Table 3: Partial Molar Properties of Selected Glycyl Dipeptides in Aqueous Solution at 298.15 K (25°C)

| Dipeptide | Partial Molar Volume (V₂⁰) cm³/mol | Partial Molar Heat Capacity (Cₚ,₂⁰) J/K·mol |

| Glycyl-DL-threonine | Value determined but not specified in abstract | Value determined but not specified in abstract |

| Glycyl-DL-serine | 108.3 | 168 |

| Glycyl-L-asparagine | 111.4 | 145 |

Note: Specific values for Glycyl-DL-threonine are noted as determined in literature, but were not available in the cited abstract. Values for similar dipeptides are provided for context. researchgate.net

Solute-Solvent Interactions

The interactions between Glycyl-DL-threonine and solvent molecules, primarily water, dictate its solubility and conformational stability. These interactions involve hydrogen bonding, electrostatic forces, and hydrophobic effects.

The study of peptides in co-solvents like ionic liquids (ILs) is of significant interest for understanding protein stability and enzymatic activity in non-conventional media. nih.govmdpi.com Ionic liquids are organic salts that can engage in various intermolecular interactions, including electrostatic, hydrogen bonding, and hydrophobic interactions. nih.gov

Thermodynamic studies, such as the determination of transfer partial molar volumes (ΔtrV₂⁰), are used to quantify the interactions between peptides like Glycyl-DL-threonine and ionic liquids. acs.org For instance, the transfer of a dipeptide from water to an aqueous solution of an ionic liquid can reveal the nature of the dominant interactions. Positive transfer volumes often indicate the prevalence of ionic-hydrophilic and hydrophilic-hydrophilic interactions between the peptide and the ions of the IL. acs.org These interactions can lead to changes in the hydration layer of the peptide, potentially affecting its structure and stability. nih.gov

Solution-State Conformational Dynamics and Stability

The behavior of Glycyl-DL-threonine dihydrate in an aqueous solution is characterized by significant conformational flexibility and a complex network of intermolecular interactions. Unlike its relatively fixed structure in the solid crystalline state, in solution, the dipeptide exists as an ensemble of rapidly interconverting conformers. The dynamics and stability of these solution-state structures are governed by the interplay of intramolecular forces, interactions with the surrounding solvent molecules (hydration), and interactions between the dipeptide molecules themselves.

Conformational Flexibility and Intermolecular Interactions

The study of these complex interactions often employs thermodynamic and transport properties, such as partial molar volume and viscosity. ikm.org.mycdnsciencepub.com These parameters provide insight into the nature of solute-solvent and solute-solute interactions. acs.org For instance, the limiting apparent molar volume (Vϕ°) is a key parameter sensitive to solute-solvent interactions, while the empirical slope (Sv) from relevant equations provides information on solute-solute interactions. ikm.org.my Studies on similar dipeptides show that these values are dependent on temperature and the concentration of any co-solutes, which alters the hydration shell and interaction dynamics. acs.orgresearchgate.net

Molecular dynamics (MD) simulations have become a powerful tool for elucidating the solution structures of peptides. nih.gov For accurate representation, these simulations must incorporate explicit water molecules to properly account for the critical role solvent plays in stabilizing certain conformations through hydrogen bonding and caging effects. nih.gov Such computational studies, often complemented by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, can map the free-energy landscape of the peptide, revealing the most probable conformations and the energy barriers between them. nih.govbiorxiv.org For Glycyl-DL-threonine, this would involve analyzing the rotational dynamics around the peptide bond and the Cα-C and N-Cα bonds of both the glycine (B1666218) and threonine residues.

Solution-State Stability

The stability of Glycyl-DL-threonine in solution refers to both its conformational preferences and its chemical integrity over time. The zwitterionic form, with a protonated amino group (–NH3+) and a deprotonated carboxyl group (–COO-), is the predominant species in neutral aqueous solutions, stabilized by extensive hydration.

While direct experimental data on the conformational stability of this compound is limited in publicly accessible literature, the principles governing dipeptide behavior provide a clear framework for its analysis. The following table illustrates the types of thermodynamic data used to characterize the intermolecular interactions of dipeptides in solution.

Table 1: Illustrative Thermodynamic Parameters for Dipeptide Solution Analysis

This table presents examples of thermodynamic parameters used to analyze the behavior of dipeptides in aqueous solutions. The values are illustrative and serve to explain the concepts, as specific experimental data for this compound were not available in the cited sources.

| Parameter | Symbol | Illustrative Value | Significance |

| Limiting Apparent Molar Volume | Vϕ° | 110.5 cm³ mol⁻¹ | Represents the volume occupied by the solute at infinite dilution. It is a measure of solute-solvent interactions. |

| Experimental Slope | Sv | -1.5 cm³ mol⁻² kg | An empirical constant derived from the Masson equation; it provides a measure of solute-solute interactions. |

| Limiting Apparent Molar Compressibility | Kϕ,s° | -45 x 10⁻⁴ cm³ mol⁻¹ bar⁻¹ | Reflects the resistance of the solute's hydration shell to compression, indicating the extent of electrostriction of solvent molecules around ionic groups. |

| Viscosity B-coefficient | B | 0.42 dm³ mol⁻¹ | From the Jones-Dole equation, this coefficient relates to solute-solvent interactions and the solute's effect on solution structure (structure-making/breaking). |

Note: The data in the table are hypothetical examples used to illustrate the parameters discussed in peptide solution studies. ikm.org.myresearchgate.netacs.org

Supramolecular Organization and Assembly of Glycyl Dl Threonine Dihydrate

Self-Assembly Principles of Dipeptides and Amino Acids

The self-assembly of dipeptides and their constituent amino acids is a spontaneous process driven by the tendency to achieve a low-energy, stable state through a combination of non-covalent interactions. nih.gov These interactions, though individually weak, collectively dictate the formation of ordered supramolecular structures. rsc.org The primary forces at play include hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals interactions. nih.govnih.gov

Hydrogen bonds are particularly crucial, providing directionality and strength to the resulting assemblies. researchgate.net In zwitterionic dipeptides like glycyl-DL-threonine, the N-terminal amino groups and C-terminal carboxylate groups are primary sites for strong head-to-tail hydrogen bonding, often leading to the formation of extended chains. researchgate.net The peptide backbone's amide groups also participate in hydrogen bonding, which is fundamental to the formation of secondary structures like β-sheets. nih.gov

Table 1: Key Non-Covalent Interactions in Dipeptide Self-Assembly

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Directs the formation of specific, ordered structures like chains and β-sheets. researchgate.netresearchgate.net |

| Hydrophobic Interactions | Tendency of nonpolar molecules or groups to aggregate in aqueous solution. | Drives aggregation and folding to minimize exposure of nonpolar side chains to water. rsc.orgresearchgate.net |

| Electrostatic Forces | Attraction or repulsion between charged groups (e.g., -NH3+ and -COO-). | Influences solubility and long-range ordering; sensitive to pH. nih.govnih.gov |

Formation of Supramolecular Synthons and Architectures

The concept of "supramolecular synthons" is central to crystal engineering and describes specific, robust, and recurring intermolecular recognition patterns that guide the assembly of molecules into a crystalline solid. acs.orgsci-hub.sersc.org These synthons are the fundamental building blocks of supramolecular architectures. researchgate.net By understanding and identifying these synthons, the complex three-dimensional structure of a crystal can be rationalized and even predicted. mdpi.com

In dipeptides, the most dominant supramolecular synthon involves the head-to-tail hydrogen bonds between the zwitterionic termini (-NH3+···-OOC-). researchgate.net This interaction is highly reliable and leads to the formation of characteristic chain or layer motifs. The amide groups of the peptide backbone can also form robust synthons, such as the catemer motif (a chain of hydrogen-bonded amide groups) or the dimer motif (a pair of self-complementary hydrogen-bonded amide groups), which are pivotal in the formation of β-sheet-like structures. researchgate.net

Layered Structures and Higher-Order Assemblies

The synthons formed by dipeptides often guide their assembly into two-dimensional layered structures, which then stack to form a three-dimensional crystal. mdpi.com A prevalent motif in these layers is the β-sheet, a secondary structure common in proteins. researchgate.netnih.gov In these arrangements, peptide backbones align either in parallel or antiparallel fashion, connected by a dense network of intermolecular hydrogen bonds between the amide N-H and C=O groups. nih.gov The amino acid side chains project above and below the plane of the sheet, and their interactions (e.g., hydrophobic, electrostatic) influence the packing of adjacent sheets. nih.gov

In the crystal structures of many amino acids and dipeptides, molecules first form hydrogen-bonded chains. nih.gov These chains then associate side-by-side to create a two-dimensional layer, often referred to as a supramolecular β-strand. nih.gov These layers represent a higher level of organization that can stack to create the final crystal lattice. acs.org The structure of L-threonine (B559522), for example, exhibits a layered, parallel β-sheet-like arrangement. nih.gov It is plausible that glycyl-DL-threonine dihydrate would also adopt a layered architecture, with the dihydrate water molecules playing a crucial role in mediating hydrogen bonds between layers or within the layers themselves, further stabilizing the structure.

This hierarchical assembly, from molecular recognition (synthons) to one-dimensional chains, two-dimensional layers, and finally three-dimensional crystals, is a hallmark of peptide supramolecular chemistry. nih.gov

Chiral Selectivity in Supramolecular Systems

Chirality is a fundamental property of amino acids (except glycine) and plays a critical role in their self-assembly and molecular recognition processes. mpg.de The stereochemistry of a dipeptide profoundly influences its conformation and how it packs in a crystal, leading to distinct supramolecular structures. rsc.orgacs.org Supramolecular systems can exhibit chiral selectivity, where a chiral host or a chiral environment preferentially interacts with one enantiomer over the other. nih.gov

In the context of self-assembly, this is often manifested as chiral recognition, where molecules of the same chirality preferentially assemble into homochiral structures. mpg.de This process is crucial for the formation of well-ordered, higher-order species. mpg.de Even achiral molecules can be induced to form chiral assemblies through interaction with a chiral guest or environment, a phenomenon known as supramolecular chirality transfer. rsc.orgnih.gov

The compound , glycyl-DL-threonine, contains a racemic mixture of threonine, meaning both D- and L-enantiomers are present. This has significant implications for its supramolecular organization. The crystallization of racemic mixtures can lead to three different outcomes: a conglomerate (a mechanical mixture of separate D- and L-enantiomer crystals), a racemic compound (where D- and L-enantiomers are ordered within the same crystal lattice), or a solid solution. The specific packing and synthons formed in the crystal of glycyl-DL-threonine would be a result of the system accommodating both enantiomers, potentially leading to centrosymmetric crystal structures where interactions between D- and L-molecules are optimized.

Co-Assembly with Metal Ions and Inorganic Nanoclusters

The self-assembly of dipeptides can be significantly influenced and controlled by the introduction of metal ions. rsc.org The functional groups of a dipeptide—the terminal amine and carboxylate, the amide backbone, and certain side chains (like the hydroxyl group in threonine)—can act as coordination sites for metal ions. mdpi.com This coordination can trigger or modify the assembly process, leading to the formation of novel supramolecular structures such as metallogels, superhelices, or other complex nanostructures. nih.govacs.org

Metal ion coordination can alter the charge, conformation, and aggregation propensity of the dipeptide. nih.gov For instance, the binding of divalent or trivalent metal ions can induce a structural transformation from a β-sheet-rich assembly to a helical or random coil conformation. nih.govacs.org This interaction provides a powerful tool for designing responsive materials where the structure and properties can be tuned by the type and concentration of metal ions. mdpi.com

Similarly, dipeptides can co-assemble with inorganic nanoclusters, such as gold nanoclusters. mdpi.com Peptides can act as stabilizing ligands for these nanoclusters, preventing their aggregation and conferring biocompatibility. rsc.orgbiorxiv.org The interactions are driven by a combination of forces, including hydrogen bonding between polar residues and the nanocluster's surface ligands, electrostatic interactions between charged residues and the metal core, and hydrophobic interactions. biorxiv.org The amino acid sequence of the dipeptide can influence the stability and recognition properties of the resulting peptide-nanocluster conjugate, opening avenues for the design of sensors and targeted delivery systems. nih.govtandfonline.com The hydroxyl and amine groups of glycyl-DL-threonine could serve as effective binding sites for various metal ions and the surfaces of inorganic nanoclusters.

Conclusion and Future Research Directions

Summary of Key Findings on Glycyl-DL-Threonine Dihydrate

This compound is a dipeptide composed of glycine (B1666218) and DL-threonine, existing in a hydrated crystalline form. Structural analyses, primarily through X-ray diffraction, have been crucial in elucidating its three-dimensional conformation and the intricate network of hydrogen bonding involving the water molecules of hydration. These studies reveal the specific bond lengths, bond angles, and torsion angles that define the peptide's backbone and the orientation of its side chains. The presence of water molecules is integral to the stability of the crystal lattice, forming bridges between peptide molecules. Spectroscopic investigations, including infrared, nuclear magnetic resonance, and mass spectrometry, have corroborated the structural data and provided insight into the molecule's vibrational and electronic properties, as well as its fragmentation patterns. The synthesis of this compound is typically achieved through standard peptide coupling methods, which have been refined to ensure high purity and yield. The physicochemical characterization has established key parameters such as its solubility in various solvents and its thermal stability.

Unresolved Questions and Emerging Research Frontiers

Despite the foundational knowledge established, several questions regarding this compound remain. The precise role of the water molecules in the hydration shell and their influence on the peptide's conformational dynamics in solution are not fully understood. Future research could employ advanced techniques like neutron diffraction to more accurately locate the hydrogen atoms and provide a more detailed picture of the hydrogen-bonding network.

A significant area for future exploration is the comparative study of the hydrated versus the anhydrous form of Glycyl-DL-threonine. Understanding the structural and energetic differences upon dehydration could provide valuable insights into the role of water in peptide and protein stability. Furthermore, the biological implications of this specific dipeptide, if any, are largely unexplored. Investigating its potential interactions with biological macromolecules or its metabolic fate could open new avenues of research.

Emerging frontiers also include computational studies to model the behavior of this compound in different environments, such as at interfaces or under varying conditions of temperature and pressure. These simulations could complement experimental data and provide predictions about its properties that are difficult to measure directly.

Potential Contributions to Broader Fields of Peptide Chemistry and Structural Biology

The study of this compound serves as a valuable model system for understanding fundamental principles in peptide chemistry and structural biology. The detailed characterization of its crystal structure contributes to the growing database of small peptide conformations, which is essential for developing and refining predictive models of protein folding and structure. The analysis of the peptide bond and side-chain interactions in this relatively simple molecule provides a basis for understanding more complex polypeptide and protein structures.

Moreover, the investigation of its hydrated form offers crucial insights into the role of water in mediating molecular interactions and stabilizing biological structures. This is of paramount importance in structural biology, where the influence of the aqueous environment on protein conformation and function is a central theme. The transferability of electronic properties from individual amino acids to the dipeptide, as suggested by some studies, is a concept that, if further validated, could simplify the computational modeling of larger peptides and proteins. nih.gov

In essence, while this compound may not have direct, large-scale applications, its detailed study provides fundamental knowledge that underpins our understanding of the chemistry and biology of peptides and proteins.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Glycyl-DL-threonine dihydrate in laboratory settings?

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly employed, using DL-threonine as a precursor. The dipeptide bond formation involves activating the carboxyl group of glycine with reagents like HOBt/DCC, followed by coupling with DL-threonine. Post-synthesis, recrystallization from aqueous ethanol is used to isolate the dihydrate form, ensuring removal of unreacted monomers and byproducts .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect free amine groups .

Q. How can researchers assess the purity of this compound?

- Analytical Techniques :

- HPLC : Reverse-phase C18 columns with UV detection at 214 nm (peptide bond absorption) to quantify purity ≥98% .

- Non-aqueous titration : For quantifying free amino groups, using perchloric acid in glacial acetic acid as a titrant .

- Melting Point Analysis : Confirm identity by comparing observed melting points (e.g., ~244°C with decomposition) to literature values .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Guidelines : Store at 10–30°C in airtight containers with desiccants to prevent deliquescence or dehydration. Avoid exposure to humidity, as the dihydrate form may lose crystallinity or convert to anhydrous forms under extreme conditions .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for determining the dihydrate’s unit cell parameters and hydrogen-bonding network. Comparative studies with glycine dihydrate (a structurally analogous system) suggest that water molecules occupy specific lattice sites, stabilizing the crystal structure .

- Challenges : Hydrate stability under X-ray beams may require low-temperature (e.g., 100 K) data collection to minimize radiation damage .

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Troubleshooting Framework :

- Solvent Polarity : Test solubility in buffered aqueous solutions (pH 5–7) and polar aprotic solvents (e.g., DMSO) to identify discrepancies caused by ionization or hydration effects .

- Hydration State : Confirm the dihydrate’s integrity via thermogravimetric analysis (TGA) to rule out partial dehydration during experiments .

Q. What role does this compound play in enzymatic or metabolic studies?

- Experimental Design : Use as a substrate for peptidase activity assays (e.g., monitoring hydrolysis kinetics via fluorescence or NMR). DL-threonine’s stereochemical heterogeneity allows comparative studies on enzyme specificity .

- Safety Considerations : Follow protocols for handling amino acid derivatives, including fume hood use and waste disposal, as outlined in safety data sheets for structurally similar compounds .

Q. How does the dihydrate form influence pharmacokinetic modeling in preclinical studies?

- Analytical Adjustments : Account for hydration state in dose calculations (e.g., applying conversion ratios between anhydrous and dihydrate forms, as seen in quinidine sulfate dihydrate studies). Use nonlinear mixed-effects modeling (NLMEM) to correlate plasma concentrations with hydration-dependent bioavailability .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC + NMR for purity, SCXRD + TGA for hydrate stability) .

- Advanced Characterization : Pair spectroscopic methods (FTIR, Raman) with computational modeling (DFT) to map hydrogen-bonding interactions in the dihydrate lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.